molecular formula C12H21NO3 B11759877 tert-Butyl 6-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate

tert-Butyl 6-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate

Cat. No.: B11759877
M. Wt: 227.30 g/mol
InChI Key: AWLLNUTWWOFTDF-UHFFFAOYSA-N
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Description

tert-Butyl 6-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate is a bicyclic compound that features a unique structure with a tert-butyl ester group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate typically involves the following steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a [3+2] cycloaddition reaction involving an azide and an alkyne.

    Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is introduced via esterification using tert-butyl alcohol and an appropriate acid catalyst.

    Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction, often using formaldehyde and a base.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

tert-Butyl 6-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl 6-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, depending on its structure and functional groups. The exact molecular targets and pathways can vary based on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate
  • tert-Butyl 3-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate
  • tert-Butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate

Uniqueness

tert-Butyl 6-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack this functional group or have different substituents.

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-5-8-4-9(7-14)10(8)6-13/h8-10,14H,4-7H2,1-3H3

InChI Key

AWLLNUTWWOFTDF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C2C1)CO

Origin of Product

United States

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